4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Scientific Research Applications
4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: It has shown promise in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets, causing changes that lead to various biological activities .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of pathways, leading to diverse biological activities .
Result of Action
It’s known that pyrazole derivatives can have various biological activities, suggesting a range of potential effects .
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is ongoing interest in the development of new pyrazole derivatives for various applications, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-chloro-3-methylpyrazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes the chlorination of 3-methylpyrazole followed by the introduction of the carbohydrazide group through a hydrazinolysis reaction. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H-pyrazole-5-carbohydrazide
- 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
- 5-chloropyrazole-4-carboxaldehyde
Uniqueness
4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the chloro and carbohydrazide groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-chloro-5-methyl-1H-pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-2-3(6)4(10-9-2)5(11)8-7/h7H2,1H3,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAXLWEZPYSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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